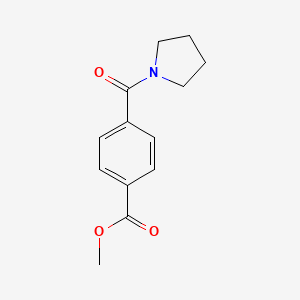

methyl 4-(pyrrolidine-1-carbonyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(pyrrolidine-1-carbonyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-17-13(16)11-6-4-10(5-7-11)12(15)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWVTOYUVOZTQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Stability of Pyrrolidine-Carbonyl Benzoate Derivatives

This technical guide details the thermodynamic and chemical stability profiles of pyrrolidine-carbonyl benzoate derivatives , a structural class critical in medicinal chemistry (e.g., prolyl oligopeptidase inhibitors, GPCR ligands).[1]

An In-Depth Technical Guide for Drug Development

Executive Summary

The pyrrolidine-carbonyl benzoate scaffold—chemically defined as an N-benzoylpyrrolidine moiety—represents a privileged substructure in drug discovery.[2] It serves as a rigidifying core in peptidomimetics, restricting the conformational space of the pyrrolidine ring to modulate potency and selectivity.

However, the thermodynamic stability of this scaffold is governed by two competing forces:

-

Conformational Thermodynamics: The high rotational energy barrier (

) of the tertiary amide bond, leading to distinct cis and trans rotamers that exist in slow exchange on the NMR timescale.[1][2] -

Chemical Thermodynamics: The hydrolytic stability of the amide bond, which is generally robust but can be compromised by intramolecular catalysis (e.g., ortho-substitution effects in phthalic acid derivatives).

This guide provides a mechanistic breakdown of these stability factors and actionable protocols for their characterization.

Thermodynamic Architecture

The Amide Resonance & Rotational Barrier

The defining thermodynamic feature of N-benzoylpyrrolidine derivatives is the restricted rotation around the C(carbonyl)–N(pyrrolidine) bond. Unlike secondary amides, the tertiary pyrrolidine nitrogen lacks a proton, forcing the N-substituents (the ring carbons) to compete for steric space with the phenyl ring.

-

Resonance Stabilization: The amide bond possesses partial double-bond character (approx. 40% double bond character), creating a planar system.[1][2]

-

Rotational Barrier: The activation energy (

) required to rotate the amide bond through the "twisted" transition state is typically 18–22 kcal/mol (75–92 kJ/mol) .[1][2] This is high enough to separate rotamers at room temperature but low enough to allow interconversion upon heating.

Cis/Trans Isomerism (The "Proline Effect")

In most peptide bonds, the trans (

-

Equilibrium: The trans isomer is generally favored (60–80%), but the cis isomer is thermodynamically accessible (20–40%).[2]

-

Impact on Potency: The biological target often binds only one rotamer. If the drug exists as a 3:1 trans:cis mixture but the target requires cis, the effective concentration is reduced, and the "penalty" of isomerization must be paid upon binding.

Chemical Stability Profile

Hydrolytic Stability

The benzoyl-pyrrolidine amide bond is exceptionally stable against spontaneous hydrolysis at neutral pH due to the poor leaving group ability of the pyrrolidine anion and the steric shielding of the carbonyl carbon.

| Condition | Stability Rating | Mechanism |

| Neutral (pH 7.4, 37°C) | High | Negligible hydrolysis.[1][2] |

| Acidic (0.1 N HCl, 60°C) | Moderate | Protonation of carbonyl oxygen activates nucleophilic attack by water.[1][2] |

| Basic (0.1 N NaOH, 60°C) | High | Pyrrolidine is a poor leaving group ( |

| Oxidative (H₂O₂) | Low to Moderate | The pyrrolidine ring is susceptible to |

The "Ortho-Effect" (Intramolecular Catalysis)

If the benzoate moiety contains a nucleophile in the ortho position (e.g., Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate), stability drops drastically.[1][2] The neighboring group can attack the amide carbonyl, forming a cyclic anhydride or imide intermediate, which then hydrolyzes rapidly. Avoid ortho-esters or ortho-carboxylic acids if high stability is required. [1][2]

Experimental Protocols

Protocol A: Variable Temperature NMR (VT-NMR) for Barrier Determination

Objective: Determine the rotational energy barrier (

Workflow:

-

Sample Prep: Dissolve 5–10 mg of derivative in 0.6 mL of high-boiling deuterated solvent (e.g., DMSO-

, Toluene- -

Low Temp Acquisition: Acquire ¹H NMR at 25°C. Identify distinct signals for cis and trans rotamers (typically the pyrrolidine

-protons or ortho-phenyl protons).[1][2] -

Stepwise Heating: Increase temperature in 10°C increments (e.g., 25°C

120°C). -

Coalescence Detection: Monitor the merging of the split signals into a single broad peak (

). -

Calculation: Use the Eyring equation approximation at coalescence:

Where

Protocol B: Forced Degradation (Stress Testing)

Objective: Establish the intrinsic stability of the amide vs. ester components.

Reagents:

-

Base Stock: 1 N NaOH

-

Oxidant: 3% H₂O₂[2]

Steps:

-

Preparation: Prepare a 1 mg/mL solution of the derivative in solvent.

-

Acid Stress: Add equal vol. 1 N HCl. Incubate at 60°C for 24h.

-

Base Stress: Add equal vol. 1 N NaOH.[1][2] Incubate at 60°C for 24h.

-

Oxidative Stress: Add equal vol. 3% H₂O₂.[1][2] Incubate at RT for 24h.

-

Analysis: Neutralize samples and analyze via HPLC-UV/MS.

References

-

Beilstein J. Org.[1] Chem. (2016).[1][2][6] Cis–trans-Amide isomerism of the 3,4-dehydroproline residue. Retrieved from [Link][1][2]

-

Frontiers in Chemistry (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides. Retrieved from [Link]

-

ACS Omega (2022).[1][2] Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions. Retrieved from [Link][1][2]

-

NIH / PMC (2023).[1][2] Characterization of Secondary Amide Peptide Bonds Isomerization. Retrieved from [Link]

Sources

- 1. PubChemLite - Methyl 4-{[({[(2r,5s)-5-{[(2s)-2-(aminomethyl)pyrrolidin-1-yl]carbonyl}pyrrolidin-2-yl]methyl}amino)carbonyl]amino}benzoate (C20H29N5O4) [pubchemlite.lcsb.uni.lu]

- 2. Methyl 4-((((((2R,5S)-5-(((2S)-2-(aminomethyl)pyrrolidin-1-YL)carbonyl)pyrrolidin-2-YL)methyl)amino)carbonyl)amino)benzoate | C20H29N5O4 | CID 11840913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-proline mixed with sodium benzoate as sustainable inhibitor for mild steel corrosion in 1M HCl: An experimental and theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the ‘unpuckered’ proline [beilstein-journals.org]

Biological activity potential of methyl 4-(pyrrolidine-1-carbonyl)benzoate

Technical Guide: Biological Activity & Pharmacophore Potential of Methyl 4-(pyrrolidine-1-carbonyl)benzoate

Part 1: Executive Technical Overview

This compound (CAS: 210963-73-8) acts as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While often categorized as a synthetic intermediate, its structural integration of a lipophilic benzoate ester and a rigid pyrrolidine amide endows it with intrinsic biological potential, particularly as a prodrug precursor or a protease inhibitor mimic.

This guide moves beyond the molecule's role as a mere building block, analyzing its direct and latent biological activities based on Structure-Activity Relationships (SAR).

Core Structural Motifs & Biological Implications

| Motif | Chemical Nature | Biological Functionality |

| Pyrrolidine Amide | Rigid, cyclic amide | Protease Inhibition: Mimics the prolyl-peptide bond; potential inhibitor of Prolyl Oligopeptidase (POP) or Dipeptidyl Peptidase IV (DPP-4). |

| Benzoate Ester | Lipophilic ester ( | Membrane Permeability: Facilitates cellular entry. Acts as a prodrug moiety, hydrolyzing intracellularly to the active benzoic acid derivative. |

| Para-Substitution | Linear geometry | Receptor Fitting: Provides optimal spacing for binding mainly in linear hydrophobic pockets (e.g., GPCR channels). |

Part 2: Mechanisms of Action & Biological Potential

Protease Inhibition (The Proline Mimic)

The pyrrolidine-1-carbonyl moiety is a bioisostere of the prolyl peptide bond. Many serine proteases cleave peptides at the C-terminal side of proline residues.

-

Mechanism: This compound can act as a competitive substrate or transition-state analog. The rigid pyrrolidine ring locks the amide bond in a specific conformation, potentially blocking the active site of enzymes like Prolyl Oligopeptidase (POP) , which is implicated in neurodegenerative disorders.

-

Hypothesis: The ester group allows blood-brain barrier (BBB) penetration, after which local esterases generate the free acid, increasing polarity and locking the inhibitor inside the CNS.

Antimicrobial Activity (Membrane Disruption)

Benzoic acid derivatives are well-documented preservatives and antimicrobial agents.

-

Mechanism: As a neutral ester, the molecule penetrates bacterial cell walls. Once inside the cytoplasm (pH ~7.4), non-specific esterases hydrolyze the methyl ester. The resulting 4-(pyrrolidine-1-carbonyl)benzoic acid dissociates, lowering intracellular pH and disrupting metabolic homeostasis.

-

Target Spectrum: Likely effective against Gram-positive bacteria (S. aureus) due to peptidoglycan permeability, with moderate activity against Gram-negatives (E. coli) dependent on porin channel size.

Part 3: Experimental Protocols

To validate the biological activity of this specific compound, the following self-validating workflows are recommended.

Protocol A: Intracellular Esterase Stability Assay

Objective: Determine if the compound acts as a stable drug or a prodrug.

-

Preparation: Dissolve this compound in DMSO to 10 mM stock.

-

Incubation:

-

Mix 5 µL stock with 995 µL of Rat Liver Microsomes (RLM) or Human Plasma .

-

Maintain at 37°C in a shaking water bath.

-

-

Sampling: Aliquot 50 µL at

min. -

Quenching: Add 150 µL ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Warfarin).

-

Analysis: Centrifuge (10,000g, 5 min). Inject supernatant into LC-MS/MS.

-

Validation: Monitor the disappearance of the parent mass (233.26 Da) and appearance of the acid metabolite (219.24 Da).

-

Result Interpretation:

min indicates a rapid prodrug mechanism.

-

Protocol B: Minimum Inhibitory Concentration (MIC) - Microbroth Dilution

Objective: Quantify antimicrobial potency.[1][2][3][4]

-

Inoculum: Prepare S. aureus (ATCC 29213) suspension to

CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Plate Setup: Use a 96-well sterile plate.

-

Rows A-H: Serial 2-fold dilutions of the test compound (Range: 128 µg/mL to 0.25 µg/mL).

-

Include Positive Control: Ciprofloxacin.

-

Include Negative Control: DMSO vehicle (max 1%).

-

-

Incubation: 37°C for 18–24 hours (aerobic).

-

Readout: Visual inspection for turbidity or OD600 measurement.

-

Validation: The MIC is the lowest concentration showing no visible growth .

Part 4: Visualizing the Pharmacological Pathway

The following diagram illustrates the dual-pathway potential of the compound: functioning either as a direct enzyme inhibitor or a prodrug activated by hydrolysis.

Figure 1: Pharmacokinetic pathway demonstrating the prodrug activation mechanism and downstream biological targets.

Part 5: Synthesis & Quality Control

For researchers synthesizing this compound for testing, purity is paramount to avoid false positives from unreacted reagents.

Optimized Synthesis Workflow:

-

Reagents: Methyl 4-(chlorocarbonyl)benzoate + Pyrrolidine + Et3N (Base).

-

Solvent: Dichloromethane (DCM), 0°C to RT.

-

Purification (Critical):

-

Wash with 1N HCl (removes unreacted pyrrolidine).

-

Wash with sat. NaHCO3 (removes unreacted acid).

-

Recrystallize from Hexane/EtOAc if solid, or column chromatography (Silica, 20% EtOAc in Hexane).

-

-

QC Check:

must show distinct pyrrolidine multiplets (1.8-2.0 ppm, 3.4-3.6 ppm) and the methyl ester singlet (3.9 ppm).

References

-

BenchChem. (2024). This compound: Chemical Structure and Properties. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 210963-73-8. Retrieved from [5]

-

Góra, et al. (2021).[6] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Bioorganic & Medicinal Chemistry Letters. Retrieved from

-

Lima, et al. (2010). Synthesis and Structural Characterization of Methyl 4-(piperidine-1-carbonyl)benzoate. (Analogous study on piperidine derivatives). Retrieved from

-

Biointerface Research. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS 210963-73-8 [benchchem.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula analysis of methyl 4-(pyrrolidine-1-carbonyl)benzoate

Technical Monograph: Structural Characterization and Physicochemical Analysis of Methyl 4-(pyrrolidine-1-carbonyl)benzoate

Part 1: Executive Technical Overview

This compound (CAS: 210963-73-8) represents a privileged scaffold in fragment-based drug discovery (FBDD). Structurally, it serves as a bifunctional linker, combining a lipophilic pyrrolidine amide with a reactive methyl ester. This duality allows for orthogonal functionalization—hydrolysis of the ester yields a benzoic acid derivative for library expansion, while the tertiary amide remains robust against metabolic cleavage.

This guide moves beyond basic stoichiometry to address the practical challenges of characterizing this molecule, specifically the restricted rotation around the amide bond which often complicates NMR interpretation, and the phase-state ambiguity (oil vs. solid) observed during scale-up.

Part 2: Physicochemical Profile & Molecular Formula

The molecular weight analysis must be precise for High-Resolution Mass Spectrometry (HRMS) calibration. The formula

Table 1: Quantitative Physicochemical Data

| Parameter | Value | Technical Context |

| Molecular Formula | Core stoichiometry. | |

| Molecular Weight (Average) | 233.26 g/mol | Used for molarity calculations in synthesis. |

| Monoisotopic Mass | 233.1052 Da | Critical: Base value for HRMS extraction windows. |

| 234.1125 Da | The primary species observed in ESI+ mode. | |

| ClogP (Predicted) | ~1.8 - 2.1 | Lipophilic; indicates good membrane permeability. |

| H-Bond Donors/Acceptors | 0 / 3 | Lipinski compliant (Rule of 5). |

| Physical State | Viscous Brown Oil / Low-melting Solid | Note: Often persists as an oil due to rotameric disorder preventing efficient crystal packing. |

Part 3: Synthesis & Process Logic

To understand the impurities we analyze, we must understand the genesis of the molecule. The most robust route utilizes an acid chloride intermediate to ensure complete conversion of the limiting reagent.

Protocol: Acid Chloride Amidation

Rationale: Direct coupling using EDC/NHS often leads to urea byproducts difficult to separate from the oily product. The thionyl chloride (

-

Activation: Reflux 4-(methoxycarbonyl)benzoic acid (1.0 eq) in

(5.0 eq) with catalytic DMF (1-2 drops). Monitor by TLC (conversion of polar acid to non-polar acid chloride). -

Evaporation: Remove excess

in vacuo. Critical: Co-evaporate with toluene twice to remove trace thionyl chloride, preventing charring in the next step. -

Coupling: Dissolve residue in dry DCM (

). Add -

Workup: Wash with 1M HCl (removes unreacted amine)

Sat.

Visualizing the Synthetic Workflow

Figure 1: Step-wise synthetic pathway emphasizing the acid chloride activation route to minimize urea byproducts.

Part 4: Analytical Validation (The "Gold Standard")

As a scientist, you cannot rely on a single data point. We employ Orthogonal Analysis : Mass Spectrometry for formula confirmation and NMR for connectivity proof.

A. High-Resolution Mass Spectrometry (HRMS)

Methodology: Electrospray Ionization (ESI) in Positive Mode.[1] Why ESI? The tertiary amide nitrogen is sufficiently basic to accept a proton, and the ester oxygen can form sodium adducts.

-

Target Ion:

-

Common Adduct:

-

Acceptance Criteria: Mass error < 5 ppm.

B. Nuclear Magnetic Resonance ( NMR) Analysis

Solvent:

The "Trap" – Amide Rotamers:

Unlike simple esters, the

-

Consequence: The pyrrolidine protons often appear as broadened multiplets or distinct sets of signals, rather than simple triplets. Do not mistake this for impurity.

Predicted Shift Table (

| Moiety | Shift ( | Multiplicity | Integration | Assignment Logic |

| Aromatic (Ortho to COOMe) | 8.05 – 8.15 | Doublet ( | 2H | Deshielded by the ester carbonyl (anisotropic effect). |

| Aromatic (Ortho to Amide) | 7.50 – 7.60 | Doublet ( | 2H | AA'BB' system typical of para-substitution. |

| Methyl Ester | 3.92 – 3.95 | Singlet | 3H | Characteristic sharp singlet for methyl esters. |

| Pyrrolidine ( | 3.60 – 3.70 | Triplet/Multiplet | 2H | Protons syn to the carbonyl oxygen. |

| Pyrrolidine ( | 3.35 – 3.45 | Triplet/Multiplet | 2H | Protons anti to the carbonyl oxygen. |

| Pyrrolidine ( | 1.85 – 2.05 | Multiplet | 4H | The "back" of the ring; often overlaps. |

Analytical Decision Tree

Figure 2: Quality control decision tree ensuring structural integrity before lot release.

Part 5: Troubleshooting & Handling

-

The "Oil vs. Solid" Dilemma:

-

Literature often cites this class of compounds as solids. However, trace solvent (DCM/Toluene) or slight conformational disorder can depress the melting point, resulting in a "supercooled liquid" or brown oil.

-

Remediation: If a solid is required for weighing stability, triturate the oil with cold pentane or diethyl ether and scratch the flask to induce nucleation.

-

-

Hydrolysis Risk:

-

The methyl ester is susceptible to hydrolysis under basic conditions. Avoid storing in buffers > pH 8.0. The amide bond is stable.

-

References

-

PubChem. (n.d.).[2] this compound (Compound).[3][4] National Library of Medicine.[2] Retrieved February 25, 2026, from [Link]

-

Islam, S. M., et al. (2014).[5] Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Royal Society of Chemistry Advances. (Supporting Info: NMR data for related benzoate amides). Retrieved from [Link]

-

Ávila, R., et al. (2012). Methyl 4-(piperidin-1-ylcarbonyl)benzoate.[6] Acta Crystallographica Section E. (Structural analog crystallographic data). Retrieved from [Link]

Sources

Methodological & Application

Application and Protocol Guide for the Synthesis of Methyl 4-(pyrrolidine-1-carbonyl)benzoate

Introduction: The Central Role of Amide Coupling in Modern Drug Discovery

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its remarkable stability and capacity for hydrogen bonding contribute significantly to the structural and functional properties of drug candidates.[1] The synthesis of methyl 4-(pyrrolidine-1-carbonyl)benzoate serves as an excellent case study for exploring the nuances of amide bond formation, a critical transformation in the development of novel therapeutics. This compound, with the molecular formula C13H15NO3, is a valuable building block in organic and medicinal chemistry due to its benzoate ester and amide functionalities.[3] This guide provides a comprehensive overview of the chemical principles and practical protocols for the preparation of this key intermediate, with a focus on widely-used coupling reagents and reaction optimization.

Chemical Logic and Reaction Pathway

The most common and efficient method for constructing the amide bond in this compound is through the condensation of a carboxylic acid and an amine.[4] In this case, the reactants are 4-(methoxycarbonyl)benzoic acid and pyrrolidine. However, the direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[5][6] To overcome this, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.[4][7]

This activation is typically achieved in situ using a coupling reagent. This process can be visualized as a two-step sequence occurring in a single reaction vessel.[4]

Figure 1: General workflow for amide bond formation.

Choosing the Right Coupling Reagent: A Comparative Overview

The success of an amide coupling reaction is heavily dependent on the choice of the coupling reagent. Several classes of reagents are commonly employed, each with its own mechanism, advantages, and disadvantages.

Carbodiimides (e.g., EDC, DCC)

Carbodiimides are among the most established coupling reagents.[8] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly favored due to its water-solubility, which simplifies the removal of the urea byproduct through aqueous workup.[8]

-

Mechanism: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][8] This intermediate can then be attacked by the amine to form the amide bond and a urea byproduct.[8] A potential side reaction is the rearrangement of the O-acylisourea to an unreactive N-acylurea.[8] To suppress this and improve reaction efficiency, additives like 1-hydroxybenzotriazole (HOBt) are often included.[8]

Figure 3: Simplified mechanism of HBTU-mediated amide coupling.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound using two common coupling systems.

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. EDC and HBTU are potential sensitizers. [9]Pyrrolidine and DIPEA are corrosive and volatile bases.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a reliable and cost-effective method that benefits from a straightforward aqueous workup.

Materials:

-

4-(Methoxycarbonyl)benzoic acid

-

Pyrrolidine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl) or 10% Citric Acid

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(methoxycarbonyl)benzoic acid (1.0 eq).

-

Dissolve the acid in an appropriate solvent like DCM or DMF (approx. 0.2 M concentration).

-

Add HOBt (1.1 eq) and EDC·HCl (1.2 eq) to the solution.

-

Add pyrrolidine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-12 hours). [10]6. Workup:

-

Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) or DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl or 10% citric acid, saturated NaHCO₃ solution, and brine. [11][10] * Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound. [11]

Protocol 2: HBTU Mediated Coupling

This method is often faster and more efficient, making it ideal for more challenging substrates.

Materials:

-

4-(Methoxycarbonyl)benzoic acid

-

Pyrrolidine

-

HBTU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

10% Citric acid solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-(methoxycarbonyl)benzoic acid (1.0 eq), pyrrolidine (1.1 eq), and DIPEA (3.5 eq) in DMF (approx. 10 volumes). [11]2. Add HBTU (1.5 eq) to the suspension and stir the mixture at room temperature. [11]3. Reaction Monitoring: Monitor the reaction by TLC. The reaction is often complete within 1-4 hours.

-

Workup:

-

Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the final product. [11]

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed through rigorous analytical characterization.

| Parameter | Protocol 1 (EDC/HOBt) | Protocol 2 (HBTU) |

| Carboxylic Acid (eq) | 1.0 | 1.0 |

| Amine (eq) | 1.1 | 1.1 |

| Coupling Reagent (eq) | 1.2 (EDC·HCl) | 1.5 (HBTU) |

| Additive (eq) | 1.1 (HOBt) | N/A |

| Base (eq) | 2.0 (DIPEA) | 3.5 (DIPEA) |

| Solvent | DCM or DMF | DMF |

| Temperature | Room Temperature | Room Temperature |

| Typical Reaction Time | 2-12 hours | 1-4 hours |

| Typical Yield | Good to Excellent | Excellent |

Table 1: Comparison of typical reaction conditions.

Analytical Characterization:

-

¹H and ¹³C NMR: Confirms the chemical structure and purity of the compound.

-

High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula by providing a highly accurate mass measurement. [3]* HPLC/GC-MS: Assesses the purity of the final product. [3]

Conclusion and Field-Proven Insights

The synthesis of this compound exemplifies a fundamental yet critical transformation in synthetic organic chemistry. While both EDC/HOBt and HBTU are robust coupling systems, the choice often depends on factors such as cost, scale, and the specific reactivity of the substrates. For routine couplings, the EDC/HOBt system offers a good balance of efficiency and economy. For more challenging or acid-sensitive substrates where rapid conversion is desired, HBTU is often the superior choice. Careful monitoring of the reaction and a thorough aqueous workup are key to obtaining a high-purity product and simplifying the final chromatographic purification.

References

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU. Retrieved from [Link]

-

Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

-

Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

- Goode, D. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.

-

ResearchGate. (n.d.). Proposed mechanism for amidation using HBTU (9). [Image attached to a publication]. Retrieved from [Link]

-

Wikipedia. (n.d.). HBTU. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. [Image attached to a publication]. Retrieved from [Link]

-

Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

-

Sharma, S., & Handa, S. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 9(18), 6296-6304. [Link]

-

ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. [Image attached to a publication]. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

-

Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

-

MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

-

LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Pattabiraman, V. R., & Bode, J. W. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(1), 362-369. [Link]

-

de Lima, G. M., de Almeida, R. M., de Fátima, Â., & Speziali, N. L. (2011). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3278. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. growingscience.com [growingscience.com]

- 3. This compound | CAS 210963-73-8 [benchchem.com]

- 4. hepatochem.com [hepatochem.com]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. Lab Reporter [fishersci.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. HBTU - Wikipedia [en.wikipedia.org]

- 10. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]

- 11. organic-synthesis.com [organic-synthesis.com]

Hydrolysis of methyl 4-(pyrrolidine-1-carbonyl)benzoate to carboxylic acid

Application Note: Chemoselective Hydrolysis of Methyl 4-(pyrrolidine-1-carbonyl)benzoate

Executive Summary

This guide details the protocol for the chemoselective hydrolysis of This compound to its corresponding carboxylic acid, 4-(pyrrolidine-1-carbonyl)benzoic acid (CAS: 22090-27-3).

The primary challenge in this transformation is the presence of two hydrolyzable distinct carbonyl centers: the methyl ester and the tertiary amide (pyrrolidine moiety). While both are susceptible to nucleophilic attack, this protocol leverages the inherent electrophilic differentiation between esters and amides to achieve exclusive cleavage of the ester bond, delivering high purity (>98%) without compromising the amide pharmacophore.

Mechanistic Principles & Chemoselectivity

To guarantee reproducibility, researchers must understand the kinetic hierarchy governing this reaction.

The Electrophilicity Gap

Hydrolysis under basic conditions (Saponification) follows an

-

Resonance Stabilization: The nitrogen atom in the amide donates its lone pair into the carbonyl

-system more effectively than the oxygen in the ester.[1] This renders the amide carbonyl carbon significantly less electrophilic (less positive character) and thus less reactive toward the hydroxide nucleophile. -

Leaving Group Ability: The tetrahedral intermediate formed at the ester collapses by expelling a methoxide ion (

of conjugate acid MeOH

Reaction Scheme

The following diagram illustrates the selective pathway and the energy barrier difference that prevents amide cleavage.

Figure 1: Kinetic pathway favoring ester hydrolysis over amide cleavage. The amide pathway is kinetically inhibited under controlled conditions.

Experimental Protocols

Two methods are provided. Method A is the "Gold Standard" for medicinal chemistry (high yield, mild). Method B is an alternative for larger scales where THF cost is a factor.

Reagents & Materials

-

Substrate: this compound (1.0 equiv)

-

Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water.

-

Base: Lithium Hydroxide Monohydrate (

) or Sodium Hydroxide (NaOH). -

Acid: 1N Hydrochloric Acid (HCl) or 10% Citric Acid.

Method A: LiOH / THF / Water (Recommended)

Best for: 10 mg to 10 g scale. Mildest conditions.

-

Solubilization: In a round-bottom flask, dissolve the substrate (1.0 equiv) in a mixture of THF:Water (3:1) .

-

Note: The substrate must be fully dissolved. If turbid, add minimal MeOH until clear.

-

-

Reagent Addition: Add LiOH·H2O (2.5 equiv) in one portion.

-

Why LiOH? Lithium is a weaker Lewis acid than Sodium, making the counter-ion effect less aggressive, further preserving the amide.

-

-

Reaction: Stir vigorously at Room Temperature (20–25°C) .

-

Time: Typically 2–4 hours.

-

Monitoring: Check via TLC (5% MeOH in DCM) or LC-MS. Look for the disappearance of the methyl ester peak and the emergence of the acid (Mass shift:

).

-

-

Workup (Critical Step):

-

Concentrate the reaction mixture under reduced pressure to remove THF (do not distill to dryness; leave the aqueous phase).

-

Dilute the residue with water.

-

Cool the solution to 0°C in an ice bath.

-

Slowly acidify with 1N HCl dropwise to pH 3–4 .

-

Observation: The product should precipitate as a white solid.

-

-

Isolation: Filter the solid, wash with cold water (

), and dry under vacuum at 45°C.

Method B: NaOH / Methanol (Scale-Up)

Best for: >10 g scale. Faster, but requires temperature control.

-

Dissolution: Dissolve substrate in Methanol (5 vol) .

-

Addition: Add 2N NaOH (aq) (3.0 equiv) dropwise.

-

Reaction: Heat to 40°C . Do not reflux (refluxing MeOH/NaOH can risk amide hydrolysis over extended periods).

-

Time: 1–2 hours.

-

-

Workup:

-

Evaporate Methanol.

-

Redissolve residue in water.[2]

-

Wash the basic aqueous layer with Ethyl Acetate (to remove any unreacted starting material).

-

Acidify the aqueous layer to pH 2–3 with 2N HCl.

-

Extract with Ethyl Acetate (

) or filter if solid precipitates.

-

Data Summary & Troubleshooting

Stoichiometry & Conditions Table

| Parameter | Recommended Range | Impact of Deviation |

| Base Equivalents | 2.0 – 3.0 eq | <2.0: Incomplete reaction. >5.0: Risk of amide cleavage. |

| Temperature | 20°C – 40°C | >60°C: Promotes amide hydrolysis (impurity formation). |

| Solvent System | THF/H2O or MeOH/H2O | Pure Water: Substrate insoluble. Pure Organic: Base insoluble. |

| pH (Workup) | 3.0 – 4.0 | <1.0: Protonation of pyrrolidine (unlikely, but possible salt formation). |

Troubleshooting Guide

-

Issue: Reaction is stalled (Ester remains after 6h).

-

Solution: Increase temperature to 45°C. Do not add more base immediately. Ensure the mixture is monophasic (add more MeOH if two layers are visible).

-

-

Issue: Product is water-soluble (No precipitate).

-

Solution: The amide moiety increases polarity. If no solid forms at pH 3, saturate the aqueous layer with NaCl (brine) and extract exhaustively with 10% MeOH/DCM or Ethyl Acetate.

-

-

Issue: Amide hydrolysis observed (Benzoic acid/dicarboxylic acid formed).

-

Solution: You used conditions that were too harsh. Repeat using LiOH at 0°C and warm slowly to RT.

-

Process Workflow (DOT Visualization)

The following flowchart outlines the decision-making process for the synthesis and purification.

Figure 2: Operational workflow for the isolation of 4-(pyrrolidine-1-carbonyl)benzoic acid.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Section 8.2: Hydrolysis of Esters and Amides).

-

Sigma-Aldrich. (2024). Product Specification: 4-(1-Pyrrolidinyl)benzoic acid (CAS 22090-27-3).[3]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329761742, 4-(Pyrrolidin-1-yl)benzoic acid.

-

Dalal Institute. (2021). Hydrolysis of Esters and Amides: Mechanistic Comparison.

Sources

Application Notes & Protocols: The Strategic Use of Methyl 4-(pyrrolidine-1-carbonyl)benzoate in Modern Pharmaceutical Synthesis

Abstract

Methyl 4-(pyrrolidine-1-carbonyl)benzoate has emerged as a pivotal intermediate in contemporary medicinal chemistry. Its bifunctional nature, featuring a stable pyrrolidine amide and a readily transformable methyl ester, positions it as a versatile building block for complex molecular architectures. This guide provides an in-depth analysis of its synthesis, characterization, and strategic application, with a specific focus on its role in the synthesis of advanced therapeutics, such as PARP inhibitors. The protocols herein are designed for researchers, chemists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical rationale to empower effective and reproducible synthesis.

Introduction and Strategic Importance

This compound (CAS No. 210963-73-8) is a synthetic organic compound whose value lies in its modular design.[1] The structure incorporates two key functionalities:

-

A Methyl Benzoate Moiety: This ester group serves as a latent carboxylic acid, providing a handle for subsequent amide bond formations or other coupling reactions following a straightforward hydrolysis step.[1]

-

A Pyrrolidine Amide Moiety: The pyrrolidine ring is a highly sought-after scaffold in drug discovery, known for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[2] Its inclusion in numerous FDA-approved drugs underscores its importance.[2]

This unique combination makes it an ideal precursor for constructing larger, biologically active molecules. Its most notable application is as a key intermediate in the synthesis of Talazoparib, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor used in oncology.[3][4][5][6] This document will detail the synthesis of the intermediate itself and its subsequent transformation into a core fragment for advanced pharmaceutical synthesis.

Physicochemical & Spectroscopic Data

Accurate characterization is the cornerstone of reproducible synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 210963-73-8 | [1] |

| Molecular Formula | C₁₃H₁₅NO₃ | [1] |

| Molecular Weight | 233.26 g/mol | [1] |

| Appearance | Brown Oil | [1] |

Spectroscopic Profile for Verification

Quantitative Nuclear Magnetic Resonance (qNMR) and Infrared (IR) spectroscopy are essential for confirming the identity and purity of the synthesized intermediate.[7]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (δ ≈ 7.5-8.1 ppm), methyl ester singlet (δ ≈ 3.9 ppm), and pyrrolidine methylene protons (δ ≈ 3.3-3.7 ppm and 1.9-2.0 ppm). The exact shifts can be referenced against similar structures.[8][9] |

| ¹³C NMR | Carbonyl carbons for ester (δ ≈ 166 ppm) and amide (δ ≈ 169 ppm), aromatic carbons (δ ≈ 127-141 ppm), methyl ester carbon (δ ≈ 52 ppm), and pyrrolidine carbons (δ ≈ 24-50 ppm).[1][8] |

| IR Spectroscopy | Distinct C=O stretching frequencies for the ester (ν ≈ 1720-1730 cm⁻¹) and the tertiary amide (ν ≈ 1630-1650 cm⁻¹).[8] |

| Mass Spectrometry | Expected [M+H]⁺ peak at m/z = 234.11. |

Synthesis of this compound

The synthesis of this intermediate is a classic example of amide bond formation.[10] Two robust and widely adopted protocols are presented below, illustrating different activation strategies for the carboxylic acid.

Logical Flow of Synthesis

Sources

- 1. This compound | CAS 210963-73-8 [benchchem.com]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US9708319B1 - Synthesis of PARP inhibitor talazoparib - Google Patents [patents.google.com]

- 5. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. eurl-pesticides.eu [eurl-pesticides.eu]

- 8. Methyl 4-(piperidin-1-ylcarbonyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. hepatochem.com [hepatochem.com]

Reduction of methyl ester group in methyl 4-(pyrrolidine-1-carbonyl)benzoate

Application Note: Chemoselective Reduction of Methyl 4-(pyrrolidine-1-carbonyl)benzoate

Executive Summary

This guide details the chemoselective reduction of the methyl ester moiety in This compound to yield (4-(pyrrolidine-1-carbonyl)phenyl)methanol .[1][2]

The primary challenge in this transformation is the differentiation between two carbonyl electrophiles: the methyl ester and the tertiary amide (pyrrolidine carbamate).[2] While Lithium Aluminum Hydride (LiAlH₄) is a potent reducing agent, it lacks the requisite chemoselectivity, often reducing the amide to a pyrrolidinyl benzyl amine.[1] This note provides two validated protocols—Lithium Borohydride (LiBH₄) and Sodium Borohydride (NaBH₄) with Methanol —to achieve exclusive ester reduction while maintaining the integrity of the amide pharmacophore.[2]

Chemical Context & The Selectivity Challenge

The substrate contains two electrophilic sites:

-

Methyl Ester:

Carbonyl, susceptible to nucleophilic hydride attack.[2] -

Tertiary Amide: Resonance-stabilized, generally less electrophilic than esters but susceptible to reduction by strong aluminum hydrides.[2]

The Mechanistic Pivot: Standard borohydrides (NaBH₄) are typically too weak to reduce benzoate esters due to the conjugation of the aromatic ring, which lowers the electrophilicity of the carbonyl carbon.[3] However, by modulating the Lewis acidity of the cation (Li⁺ vs Na⁺) or the solvent system, we can activate the ester sufficiently without crossing the energetic threshold required to reduce the resonance-stabilized amide.[1]

Reaction Scheme & Pathway Analysis

Figure 1: Chemoselectivity landscape. LiBH₄ exploits the lower electrophilicity of the amide to achieve exclusive ester reduction.

Protocol A: Lithium Borohydride (The "Gold Standard")

Best for: High-value intermediates, small-to-mid scale, maximum purity.[1][2]

Mechanism: The Lithium cation (

Materials

-

Substrate: this compound (1.0 equiv).[2]

-

Reagent: LiBH₄ (2.0 M solution in THF) (2.0 – 2.5 equiv).[2]

-

Solvent: Anhydrous Tetrahydrofuran (THF).[2]

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool the solution to 0 °C using an ice bath.

-

Addition: Add LiBH₄ solution (2.0 equiv) dropwise via syringe over 15 minutes.

-

Note: Gas evolution (H₂) may occur; ensure proper venting.[2]

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours.

-

Quench (Critical): Cool back to 0 °C. Carefully add saturated aqueous NH₄Cl dropwise.

-

Safety: This step is exothermic with vigorous H₂ evolution.[2]

-

-

Workup: Dilute with EtOAc. Separate layers. Extract the aqueous layer 2x with EtOAc.[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2][8]

Protocol B: NaBH₄ + Methanol (The Scalable Alternative)

Best for: Large scale, cost reduction, avoiding lithium salts.[1][2]

Mechanism: NaBH₄ alone is inert to benzoates.[2] However, in refluxing THF with the slow addition of Methanol, in-situ formation of alkoxy-borohydrides (

Materials

-

Substrate: this compound (1.0 equiv).[2]

-

Reagent: NaBH₄ (Solid, powder) (4.0 equiv).[2]

-

Solvent: THF (Reagent grade) and Methanol (Anhydrous).[2]

Step-by-Step Procedure

-

Setup: Equip a flask with a reflux condenser and addition funnel.

-

Slurry: Suspend the substrate (1.0 equiv) and solid NaBH₄ (4.0 equiv) in THF (0.3 M) at room temperature.

-

Activation: Heat the mixture to a gentle reflux (approx. 65 °C).

-

Methanol Addition: Add Methanol (approx. 10% v/v relative to THF) dropwise via the addition funnel over 1 hour.

-

Key Insight: The slow addition maintains a steady concentration of the active reducing species without quenching the borohydride too quickly [3].

-

-

Digestion: Continue reflux for 2–3 hours.

-

Quench: Cool to room temperature. Add water slowly to destroy excess borohydride.[2]

-

Workup: Acidify to pH 6 with 1M HCl (to break boron complexes), then extract with DCM (Dichloromethane).

Comparative Analysis

| Feature | Method A: LiBH₄ | Method B: NaBH₄ / MeOH |

| Reagent Cost | High | Low |

| Selectivity | Excellent (>98:[1]2) | Good (>95:5) |

| Reaction Time | 4–6 Hours (RT) | 3–4 Hours (Reflux) |

| Safety Profile | Flammable liquid, water reactive | Solid handling, H₂ evolution at reflux |

| Scalability | Limited by LiBH₄ handling | Excellent (Commercial standard) |

Analytical Validation

To confirm the success of the reaction, look for these specific spectroscopic markers:

1. Proton NMR (¹H NMR, 400 MHz, CDCl₃):

-

Loss of Signal: The singlet corresponding to the methyl ester (

) at ~3.90 ppm must disappear completely.[2] -

New Signal: A new singlet (or broad doublet) for the benzylic methylene (

) will appear at ~4.70 ppm .[2] -

Retention of Amide: The pyrrolidine ring protons (two multiplets at ~3.4–3.6 ppm and ~1.8–2.0 ppm) should remain distinct.[2] If over-reduction to the amine occurs, the benzylic position shifts upfield to ~3.5 ppm (as a singlet for

).[2]

2. Infrared Spectroscopy (FT-IR):

-

Ester C=O: Disappearance of the band at 1720 cm⁻¹ .[2]

-

Amide C=O: Retention of the band at 1630–1640 cm⁻¹ .[2]

-

Hydroxyl O-H: Appearance of a broad stretch at 3300–3400 cm⁻¹ .[2]

Troubleshooting & Safety

Decision Logic for Process Optimization

Figure 2: Troubleshooting logic for incomplete conversion.

-

Emulsions: Amide-containing compounds often form emulsions during aqueous workup.[2] Tip: Use a minimal amount of water for the quench, followed by drying with solid MgSO₄ directly in the reaction flask before filtration (non-aqueous workup).[2]

-

Safety: LiBH₄ in THF is highly flammable.[2][9][10] Keep a Class D extinguisher nearby.[2] Never use water to extinguish a borohydride fire.[2]

References

-

Brown, H. C., & Narasimhan, S. (1982).[1][2] "Lithium borohydride.[2][3][4][5][6][7][9][10][11][12] 1. Reaction with selected organic compounds containing representative functional groups."[2][4][10][13] The Journal of Organic Chemistry, 47(9), 1604–1610.[1][2]

-

Soai, K., & Ookawa, A. (1986).[1][2] "Mixed solvents containing methanol as useful reaction media for the reduction of esters with lithium borohydride."[2][12] The Journal of Organic Chemistry, 51(21), 4000–4005.[1][2]

-

Ookawa, A., & Soai, K. (1986).[1][2] "Mixed solvents containing methanol as useful reaction media for unique chemoselective reductions with lithium borohydride."[2] Journal of the Chemical Society, Perkin Transactions 1, 1465-1468.[1][2]

-

Burke, S. D., & Danheiser, R. L. (1999).[1][2][10] Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. Wiley.[2] (General Reference for LiBH4 safety and handling).

Sources

- 1. CN106167447A - A kind of technique using sodium borohydride reduction system to prepare cis 1,2 cyclohexanedimethanols - Google Patents [patents.google.com]

- 2. Lithium borohydride - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. ereztech.com [ereztech.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Sciencemadness Discussion Board - Reduction of methyl 3,4,5-trimethoxy benzoate using MeOH/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. fishersci.at [fishersci.at]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. research.uga.edu [research.uga.edu]

- 12. reddit.com [reddit.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Rapid and Efficient Synthesis of Methyl 4-(pyrrolidine-1-carbonyl)benzoate via Microwave Irradiation

Introduction: The Rationale for Microwave-Assisted Amide Synthesis

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, fundamental to the structure of peptides, polymers, and a vast array of pharmaceuticals.[1] The target molecule, methyl 4-(pyrrolidine-1-carbonyl)benzoate, incorporates both an amide and an ester functionality, making it a versatile intermediate for creating more complex molecular architectures.[2]

The traditional synthesis of amides from acid chlorides and amines is often rapid but can be exothermic and require careful temperature control.[3] Conventional heating methods, which rely on conduction and convection, transfer energy inefficiently and can lead to thermal gradients, prolonged reaction times, and the formation of impurities.[4]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that circumvents these limitations.[5][6][7] Unlike conventional heating, microwave irradiation delivers energy directly to polar molecules in the reaction mixture through mechanisms of dipolar polarization and ionic conduction.[6] This results in rapid, uniform, and selective heating, leading to several key advantages:[8][4]

-

Accelerated Reaction Rates: Reactions that take hours under conventional reflux can often be completed in minutes.[9][10]

-

Increased Yields and Purity: The rapid heating minimizes the time for side reactions to occur, resulting in cleaner product profiles and higher isolated yields.[8][5]

-

Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis significantly reduces energy consumption.[4]

-

Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[8]

This protocol harnesses these advantages to provide a robust and efficient pathway to this compound.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism.[11] The reaction between methyl 4-(chlorocarbonyl)benzoate and pyrrolidine is exceptionally well-suited for this method.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine (the nucleophile) attacks the electrophilic carbonyl carbon of methyl 4-(chlorocarbonyl)benzoate. This breaks the C=O π-bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[11][12][13]

-

Collapse of the Intermediate: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the C=O double bond.

-

Expulsion of the Leaving Group: Simultaneously, the chloride ion, being a good leaving group, is expelled.[12][14]

-

Deprotonation: The resulting N-acylammonium species is highly acidic. A base (in this case, a second equivalent of pyrrolidine or an added tertiary amine like triethylamine) deprotonates the nitrogen to yield the final, neutral amide product and an ammonium chloride salt.[12][14] It is critical to include a base to neutralize the HCl generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic and stalling the reaction.[12]

Work-up and Purification

-

Quenching: Once cooled, carefully open the vial in a fume hood. Transfer the reaction mixture to a separatory funnel containing 20 mL of water.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Washing: Combine the organic layers and wash sequentially with:

-

1 M HCl (15 mL) - to remove excess triethylamine and pyrrolidine.

-

Saturated NaHCO₃ solution (15 mL) - to neutralize any remaining acid.

-

Brine (15 mL) - to remove bulk water.

-

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and collect the filtrate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. The product, this compound, is typically isolated as a brown oil or a low-melting solid. [2]Expected yield: >90%.

Product Characterization

To confirm the identity and purity of the synthesized compound, the following characterization techniques are recommended. The expected data are based on the product structure (C₁₃H₁₅NO₃, MW: 233.26 g/mol ). [2]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.05 (d, 2H, Ar-H)

-

δ 7.50 (d, 2H, Ar-H)

-

δ 3.92 (s, 3H, -OCH₃)

-

δ 3.65 (t, 2H, N-CH₂)

-

δ 3.45 (t, 2H, N-CH₂)

-

δ 1.95 (m, 4H, -CH₂CH₂-)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 169.5 (Amide C=O)

-

δ 166.5 (Ester C=O)

-

δ 141.0, 131.0, 129.8, 126.5 (Aromatic C)

-

δ 52.4 (-OCH₃)

-

δ 49.5, 46.5 (N-CH₂)

-

δ 26.3, 24.5 (-CH₂CH₂-)

-

-

FT-IR (KBr, cm⁻¹):

-

~1720 (Ester C=O stretch)

-

~1630 (Amide C=O stretch, Band I)

-

~1280 (C-O stretch)

-

-

Mass Spectrometry (ESI+):

-

m/z = 234.11 [M+H]⁺

-

Safety and Troubleshooting

5.1. Safety Precautions

-

Microwave Safety: Only use a dedicated, certified microwave reactor for synthesis. [15]Never use a domestic kitchen microwave. [16]Ensure the reactor's safety interlocks are functional and the cavity is clean. [17]* Pressure Hazard: Reactions in sealed vessels at high temperatures generate significant pressure. [18]Always allow the vessel to cool completely before opening. [19]Never exceed the recommended solvent volume for the vial.

-

Chemical Hazards: Methyl 4-(chlorocarbonyl)benzoate is corrosive and moisture-sensitive. Pyrrolidine and triethylamine are corrosive and flammable. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. [20] 5.2. Troubleshooting Guide

| Problem | Potential Cause | Solution |

| Low or No Yield | Inactive acid chloride due to hydrolysis. | Use a fresh bottle of methyl 4-(chlorocarbonyl)benzoate or purify before use. Ensure all glassware and solvents are anhydrous. |

| Insufficient base. | Ensure at least 1.1-1.2 equivalents of base are used to neutralize the HCl byproduct. [21] | |

| Low microwave power/temperature. | Confirm microwave settings. Ensure the solvent (DCM) volume is sufficient for efficient energy absorption. | |

| Multiple Spots on TLC | Incomplete reaction. | Increase the reaction hold time in 2-minute increments or increase the temperature to 110-120 °C. |

| Hydrolysis of acid chloride. | The white solid byproduct is likely 4-(methoxycarbonyl)benzoic acid. [3]Ensure anhydrous conditions. This impurity can be removed during the NaHCO₃ wash. | |

| Reaction Turns Dark | Decomposition at high temperature. | This is common in microwave reactions. If the yield is significantly impacted, reduce the temperature by 10 °C and increase the time. |

Conclusion

This application note details a highly efficient, rapid, and reproducible protocol for the synthesis of this compound using microwave assistance. By significantly reducing reaction times and improving yields, this MAOS method aligns with the principles of green chemistry and provides a superior alternative to conventional synthetic approaches. [5][6]The provided step-by-step guide, mechanistic insights, and troubleshooting tips should enable researchers to successfully implement this valuable transformation in their laboratories.

References

- International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.

- Benchchem. This compound | CAS 210963-73-8.

- Pradhan, R., et al. (2024, January 15). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Himiyan Journal of Sciences.

- OrgoSolver. Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps.

- Sharma, P., & Sharma, N. (2019, January 2). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.

- Singh, S., et al. (2020, June 17). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.

- RFHIC. RF Energy Industrial I Microwave-Driven Chemical Reactions.

- CEM Corporation. Safety Considerations for Microwave Synthesis.

- Chemistry Steps. (2025, October 4). Converting Amines to Amides.

- Benchchem. Technical Support Center: N-Acylation of Pyrrolidine with Triethoxybenzoyl Chloride.

- Roy, K. (2025, November 3). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.

- Scribd. Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory.

- NJIT. Safety Tips - Green Chemistry in Teaching Labo.

- LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.

- University of Leeds. INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES.

- The Organic Chemistry Tutor. (2022, January 28). Acid Chloride + Ammonia = Amide (Mechanism). YouTube.

- Clark, J. reaction between acyl chlorides and amines - addition / elimination. Chemguide.

- Glasnov, T. N., & Kappe, C. O. Organic Syntheses Procedure. Organic Syntheses.

- Leonelli, F., & Mason, T. J. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.

- Benchchem. How to optimize reaction conditions for N-benzoylation of pyrrolidine.

- Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.

- de la Hoz, A., & Loupy, A. (2021, June 14). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications.

- Organic Chemistry Portal. Microwave Synthesis.

- Sabatini, J. J., et al. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry.

- Journal of the Chemical Society, Perkin Transactions 1. a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. RSC Publishing.

- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?.

- Li, C., et al. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. PMC.

- Organic Chemistry Portal. Amide synthesis by acylation.

- Fisher Scientific. Amide Synthesis.

- Organic Letters. (2023, October 4). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications.

- MDPI. (2023, April 30). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives.

- Sigma-Aldrich. methyl 4-(pyrrolidin-1-yl)benzoate | 129414-26-2.

- Lima, G. M., et al. (2008). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. PMC.

- The Royal Society of Chemistry. Electronic Supplementary Information.

- PubMed. (2023, April 30). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives.

- International Journal of Chemical Science. (2021, May 13). Microwave assisted organic synthesis (MAOS).

- Advanced ChemBlocks. (2026, February 14). methyl 4-[(2S)-pyrrolidin-2-yl]benzoate hydrochloride.

- Der Pharma Chemica. Microwave assisted synthesis and in silico molecular modeling studies some new derivatives of (Z) -.

- ChemicalBook. METHYL 4-ACETYLBENZOATE(3609-53-8) 1H NMR spectrum.

-

MDPI. (2016, January 28). An Update on the Synthesis of Pyrrolob[6][12]enzodiazepines. Available from:

- Google Patents. CN1810787A - Prepn process of methyl pyrrolidine.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | CAS 210963-73-8 [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. RF Energy Industrial I Microwave-Driven Chemical Reactions [rfhic.com]

- 5. rjpdft.com [rjpdft.com]

- 6. ijrpas.com [ijrpas.com]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. ajchem-a.com [ajchem-a.com]

- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microwave Synthesis [organic-chemistry.org]

- 11. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]

- 12. orgosolver.com [orgosolver.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Safety Considerations for Microwave Synthesis [cem.com]

- 16. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]

- 17. Green Chemistry in Teaching Labo [web.njit.edu]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. scribd.com [scribd.com]

- 20. bangor.ac.uk [bangor.ac.uk]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reflux Temperature for Methyl 4-(pyrrolidine-1-carbonyl)benzoate Synthesis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 4-(pyrrolidine-1-carbonyl)benzoate. We will explore the critical role of reflux temperature in optimizing reaction outcomes, offering troubleshooting advice and detailed protocols to ensure high yield and purity.

The synthesis of this compound is typically achieved through the acylation of pyrrolidine with methyl 4-(chloroformyl)benzoate.[1] This reaction, a variation of the Schotten-Baumann reaction, is robust but highly dependent on reaction conditions for optimal performance.[2][3] Temperature, in particular, is a key variable that can significantly influence reaction rate, side product formation, and overall yield.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the optimization of reflux temperature for this specific amide synthesis.

Q1: What is the primary role of reflux temperature in this synthesis?

The reflux temperature serves two primary functions: it provides the necessary activation energy to drive the reaction forward at a practical rate, and it helps to maintain a constant, controlled temperature throughout the reaction. Amide bond formation, while often exothermic, still requires an energy input to overcome the activation barrier for the nucleophilic attack of pyrrolidine on the acyl chloride.[4]

Q2: Why is simply using the solvent's boiling point not always optimal?

While refluxing at the solvent's boiling point is a common starting point, it may not be the optimal temperature. A temperature that is too high can lead to the degradation of the starting materials or the product, or promote the formation of unwanted side products.[5] Conversely, a temperature that is too low may result in an impractically slow or incomplete reaction.[6] Therefore, careful optimization is often necessary.

Q3: What are the initial signs of a suboptimal reflux temperature?

Monitoring the reaction via Thin Layer Chromatography (TLC) is the most effective way to assess the impact of the reflux temperature.[7][8]

-

Temperature too low: The TLC will show a persistent spot for the starting materials (pyrrolidine and methyl 4-(chloroformyl)benzoate) with slow formation of the product spot over an extended period.

-

Temperature too high: The TLC may show the rapid disappearance of starting materials, but also the appearance of new, unidentified spots, indicating the formation of impurities or degradation products. Streaking on the TLC plate can also be an indicator of product decomposition.

Q4: Which solvents are typically used, and how does this affect the reflux temperature?

Common solvents for this type of acylation include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate.[2][9] The choice of solvent dictates the maximum reflux temperature. For example, DCM has a boiling point of approximately 40°C, while THF boils at around 66°C and toluene at 111°C. The selection of the solvent should be based on the desired reaction temperature range and the solubility of the reactants.

In-Depth Troubleshooting Guide

This section provides detailed solutions to specific problems that may be encountered during the synthesis.

Problem: Low or No Product Yield

A low yield of this compound is a common issue that can often be traced back to the reaction temperature.

Q: My TLC shows unreacted starting materials even after several hours of reflux. What is the likely cause and solution?

A: This is a classic sign of an incomplete reaction, likely due to insufficient thermal energy. The reflux temperature is probably too low to achieve a reasonable reaction rate.

Troubleshooting Steps:

-

Verify Reagents: Ensure that the methyl 4-(chloroformyl)benzoate is of high purity and has not hydrolyzed to the corresponding carboxylic acid.[4]

-

Increase Temperature Systematically: If using a low-boiling solvent like DCM, consider switching to a higher-boiling solvent such as THF or ethyl acetate to increase the reflux temperature.

-

Catalyst Addition: For stubborn reactions, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can sometimes facilitate the reaction at lower temperatures, although this should be done cautiously as it can also promote side reactions.[]

Problem: Product is Impure, with Multiple Spots on TLC

The formation of multiple products is often an indication that the reflux temperature is too high, leading to side reactions.

Q: My reaction goes to completion quickly, but the crude product is a complex mixture. What are the potential side reactions?

A: At elevated temperatures, several side reactions can occur:

-

Hydrolysis of Acyl Chloride: If there is any moisture present in the reaction, the highly reactive methyl 4-(chloroformyl)benzoate can hydrolyze to methyl 4-carboxybenzoate.[4][11]

-

Product Degradation: The amide product itself may not be stable at excessively high temperatures over long periods, leading to decomposition.

-

Side Reactions with Pyrrolidine: While less common in this specific reaction, highly reactive amines can undergo side reactions at high temperatures.[12]

Troubleshooting Steps:

-

Lower the Reflux Temperature: The most direct solution is to reduce the reaction temperature. This can be achieved by switching to a lower-boiling point solvent.

-

Ensure Anhydrous Conditions: Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis of the acyl chloride.[4]

-

Control Reagent Addition: Adding the acyl chloride slowly to the solution of pyrrolidine at a lower temperature (e.g., 0°C) before gradually heating to reflux can help to control the initial exothermic reaction and minimize side product formation.[4][]

Experimental Protocol for Temperature Optimization

This protocol provides a systematic approach to determining the optimal reflux temperature for the synthesis of this compound.

Materials and Reagents:

-

Methyl 4-(chloroformyl)benzoate

-

Pyrrolidine

-

Triethylamine (or another suitable base)

-

Anhydrous solvent (e.g., Dichloromethane, THF, Ethyl Acetate)

-

Standard laboratory glassware, heating mantle, condenser, and magnetic stirrer

-

TLC plates (silica gel 60 F254) and developing chamber

-

Appropriate eluent for TLC (e.g., a mixture of hexane and ethyl acetate)

-

Visualization agent for TLC (e.g., UV lamp, iodine chamber, or a potassium permanganate stain)[8]

Step-by-Step Procedure:

-

Setup: Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is dry.

-

Reagent Addition:

-

In the flask, dissolve pyrrolidine (1.0 eq.) and triethylamine (1.1 eq.) in the chosen anhydrous solvent.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of methyl 4-(chloroformyl)benzoate (1.0 eq.) in the same solvent to the stirred mixture.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction to warm to room temperature.

-

Take an initial TLC sample (co-spotting with starting materials).

-

Begin heating the reaction to a gentle reflux.

-

Monitor the progress of the reaction by taking TLC samples every 30-60 minutes.[7]

-

-

Optimization:

-

Run parallel reactions in different solvents (e.g., DCM, THF, Ethyl Acetate) to test different reflux temperatures.

-

Alternatively, use a reaction block that allows for multiple reactions to be run at different, precisely controlled temperatures.

-

-

Work-up and Analysis:

-

Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.[4]

-

Extract the product with an organic solvent.

-

Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Analyze the crude product by ¹H NMR and/or LC-MS to determine the yield and purity for each reaction temperature.

-

Data Presentation

| Temperature (°C) | Solvent | Reaction Time (h) | Conversion (%) (by TLC/LC-MS) | Crude Yield (%) | Purity (%) (by NMR/LC-MS) | Observations |

| 40 | DCM | 8 | 75 | 70 | 95 | Slow reaction, clean product |

| 66 | THF | 3 | >95 | 92 | 90 | Faster reaction, minor impurities |

| 77 | Ethyl Acetate | 2 | >95 | 90 | 85 | Rapid reaction, noticeable side products |

This table presents hypothetical data for illustrative purposes.

Visualizations

Reaction Pathway

Caption: Synthesis of the target amide.

Troubleshooting Flowchart for Low Yield

Caption: Diagnosing low reaction yield.

Temperature vs. Outcome Relationship

Caption: Effect of temperature on reaction outcome.

References

-

SATHEE. Chemistry Schotten Baumann Reaction. Available at: [Link]

-

Biofilm Inhibitor Synthesis. Amide Workup. Available at: [Link]

-

Thieme Chemistry. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Available at: [Link]

-

Organic Synthesis. Schotten-Baumann Reaction. Available at: [Link]

-

RSC Publishing. Reaction Chemistry & Engineering. Available at: [Link]

-

ResearchGate. What is the best technique for amide purification?. Available at: [Link]

-

Reddit. TLC for amide synthesis. : r/OrganicChemistry. Available at: [Link]

-

Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]

-

ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

-

Waters Corporation. Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Available at: [Link]

-

PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

- Google Patents. US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.

-

ACS Publications. B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. Available at: [Link]

-

WSU. Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. Available at: [Link]

-

ACS Publications. Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications | ACS Catalysis. Available at: [Link]

-

Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros. Available at: [Link]

-

Biotage. How should I purify a complex, polar, amide reaction mixture?. Available at: [Link]

-

ResearchGate. Why did my amide syntesis does not work?. Available at: [Link]

-

Reddit. Need help in optimizing amide formation through acyl chloride pathway. Available at: [Link]

-

PMC. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Available at: [Link]

-

MDPI. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Available at: [Link]

Sources

- 1. This compound | CAS 210963-73-8 [benchchem.com]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 3. Schotten-Baumann Reaction [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]

- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 9. reddit.com [reddit.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

Validation & Comparative

A Comparative Guide to the 1H NMR Spectrum Interpretation of Methyl 4-(pyrrolidine-1-carbonyl)benzoate